![molecular formula C36H29NO5 B14164996 2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217649-26-7](/img/structure/B14164996.png)
2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
The synthesis of 1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves multiple steps and specific reaction conditions
Core Spiro Structure Formation: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the spiro core. This can be achieved using catalysts such as palladium or nickel in the presence of ligands.
Functional Group Introduction: Subsequent steps involve the introduction of the benzoyl and dimethoxyphenyl groups. This can be done through Friedel-Crafts acylation and etherification reactions, respectively.
Final Modifications:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of solvents like dichloromethane or ethanol.
Applications De Recherche Scientifique
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.
Comparaison Avec Des Composés Similaires
1’-Benzoyl-2’-(2,5-dimethoxyphenyl)-1’,2’-dihydro-7’-methylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione can be compared with similar spiro compounds such as:
Spiro[cyclopropane-1,2’-indene]: This compound has a simpler structure but shares the spiro core.
Spiro[indoline-3,2’-pyrrolidine]: Another spiro compound with potential medicinal applications.
Spiro[fluorene-9,9’-xanthene]: Known for its applications in material science, particularly in organic electronics.
Propriétés
Numéro CAS |
1217649-26-7 |
|---|---|
Formule moléculaire |
C36H29NO5 |
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
1-benzoyl-2-(2,5-dimethoxyphenyl)-7-methylspiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C36H29NO5/c1-21-13-16-28-23(19-21)14-18-30-36(34(39)25-11-7-8-12-26(25)35(36)40)31(27-20-24(41-2)15-17-29(27)42-3)32(37(28)30)33(38)22-9-5-4-6-10-22/h4-20,30-32H,1-3H3 |
Clé InChI |
MWWZEEPKRJMQBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N3C(C=C2)C4(C(C3C(=O)C5=CC=CC=C5)C6=C(C=CC(=C6)OC)OC)C(=O)C7=CC=CC=C7C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


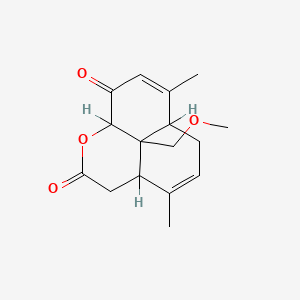

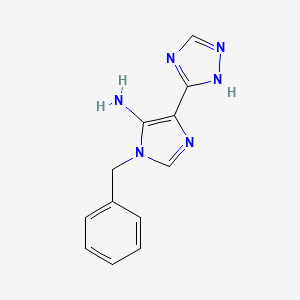
![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
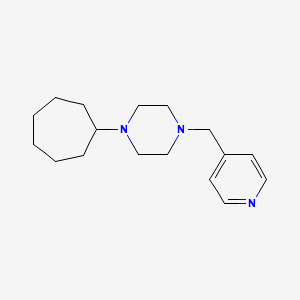
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
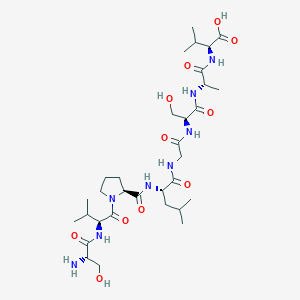
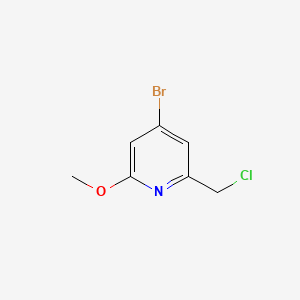
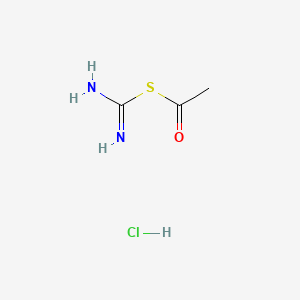
![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)
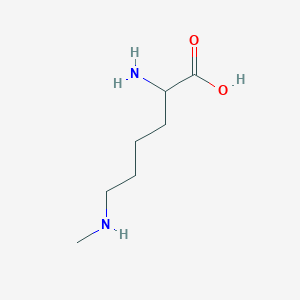

![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
